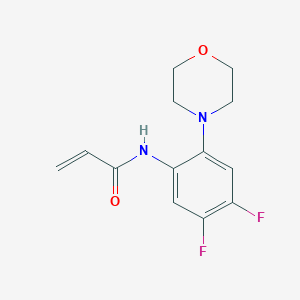

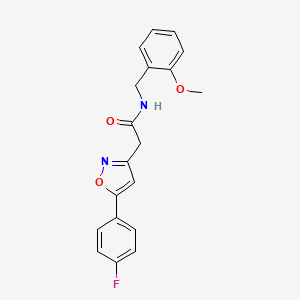

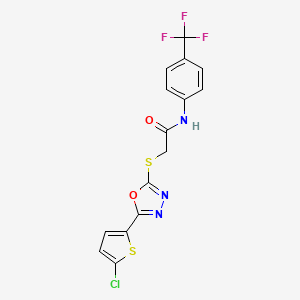

3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidine-1-carbonyl)benzonitrile hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidine-1-carbonyl)benzonitrile hydrochloride is a chemical entity that appears to be related to a class of compounds that exhibit significant biological activity. Although the specific compound is not directly discussed in the provided papers, the structural motifs present in the compound, such as the dihydroisoquinoline and azetidine rings, are found in various molecules with pharmacological relevance. For instance, dihydroisoquinoline derivatives have been identified as potent and selective inhibitors of the enzyme aldo-keto reductase AKR1C3, which is a target in breast and prostate cancer treatments .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that can include high-throughput screening, crystal structure studies, and structure-activity relationship (SAR) studies. For example, the synthesis of 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids involved a novel approach that yielded highly potent and selective inhibitors . Additionally, the synthesis of tetrahydroquinoline derivatives through a three-component coupling reaction of N-acetyl-2-azetine with imines and aromatic amines has been reported, which could be relevant to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various analytical techniques such as X-ray diffraction, 1H NMR, and IR spectroscopy . These techniques help in confirming the structure of synthesized compounds and in understanding the intramolecular interactions that may influence their biological activity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and modification of dihydroisoquinoline derivatives can include azo coupling reactions, which are used to synthesize azo compounds for analytical test reactions for nitrite and nitrate anions . Additionally, cycloaddition reactions have been employed to create spirocyclic oxazolines, which could be a method of introducing complexity into the compound's structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are often characterized in relation to their biological activity. For instance, the carboxylate group in the dihydroisoquinoline derivatives is critical for enzyme inhibition, and small substituents on the dihydroisoquinoline ring can improve potency . The electronic and steric effects observed in cycloaddition reactions also play a significant role in determining the properties of the synthesized compounds .

科学的研究の応用

Synthesis and Chemical Reactions

Synthesis Methods

Various synthesis methods have been explored for compounds similar to the target chemical. For example, Khlebnikov et al. (1990) investigated the reaction of dichlorocarbene with substituted 3,4-dihydroisoquinolines, resulting in the formation of different compounds through hydrolysis and rearrangement processes (Khlebnikov et al., 1990).

Chemical Reactivity

Studies by Abu‐Hashem et al. (2021) describe the chemical reactivity of tetrahydrothieno[3,2-b] quinoline derivatives, providing insights into similar chemical frameworks and their potential reactions (Abu‐Hashem et al., 2021).

Potential Biological Activities

Antimicrobial and Antitubercular Activities

Chandrashekaraiah et al. (2014) synthesized pyrimidine-azitidinone analogues, which were examined for their antimicrobial activity against various bacterial and fungal strains, as well as in vitro antituberculosis activity (Chandrashekaraiah et al., 2014).

Anticoagulant and Antiarrhythmic Activities

Studies on derivatives of tetrahydroisoquinolines, such as those by Glushkov et al. (2006) and Mikhailovskii et al. (2017), explore their potential anticoagulant and antiarrhythmic activities, which could be relevant for the target compound (Glushkov et al., 2006), (Mikhailovskii et al., 2017).

Analgesic, Antihypoxic, and Antimicrobial Activity

The study by Mikhailovskii et al. (2020) on hydrazone derivatives of dihydroisoquinolines, which showed analgesic, antihypoxic, and slight antimicrobial effects, could provide insights into similar applications for the target chemical (Mikhailovskii et al., 2020).

特性

IUPAC Name |

3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidine-1-carbonyl]benzonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O.ClH/c21-11-15-4-3-7-17(10-15)20(24)23-13-19(14-23)22-9-8-16-5-1-2-6-18(16)12-22;/h1-7,10,19H,8-9,12-14H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIBQZPGTBKDZOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C3CN(C3)C(=O)C4=CC=CC(=C4)C#N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

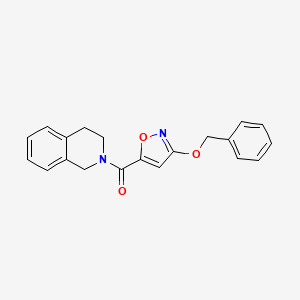

![Ethyl 1-((3-(4-methoxyphenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)piperidine-4-carboxylate](/img/structure/B2506327.png)

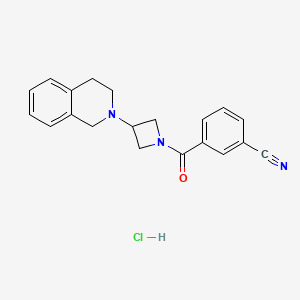

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2506329.png)

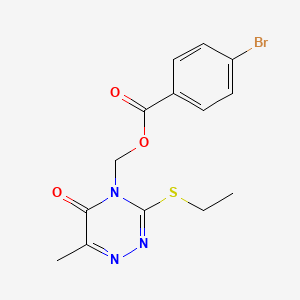

![2-[(2-Methoxyethyl)thio]-pyridine](/img/structure/B2506336.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2506337.png)

![1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone](/img/structure/B2506340.png)

![7-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2506341.png)